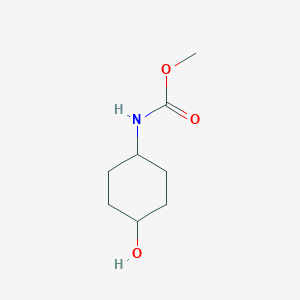
methyl N-(4-hydroxycyclohexyl)carbamate
描述
Methyl N-(4-hydroxycyclohexyl)carbamate is a chemical compound with the CAS Number: 1153188-15-8 . It has a molecular weight of 173.21 . The IUPAC name for this compound is methyl 4-hydroxycyclohexylcarbamate .
Molecular Structure Analysis
The InChI code for methyl N-(4-hydroxycyclohexyl)carbamate is 1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) . This indicates that the compound has a cyclohexyl ring with a hydroxyl group at the 4-position, and a carbamate group attached to the ring .Physical And Chemical Properties Analysis
Methyl N-(4-hydroxycyclohexyl)carbamate is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.科学研究应用
Bioreduction and Enantioselectivity
Research by Novák et al. (2001) and Zarevúcká et al. (2004) demonstrates the enantioselective reduction potential of various strains of Saccharomyces cerevisiae. They explored the reduction of ethyl N-{2-{4-[(2-oxocyclohexyl)methyl]phenoxy}ethyl} carbamate, an insect juvenile hormone bioanalog, to produce cis and trans isomers of ethyl N-{2-{4-[(2-hydroxycyclohexyl)methyl]phenoxy}ethyl} carbamate. This research is significant in understanding the chiral properties of certain insect juvenile hormone analogs (Novák et al., 2001); (Zarevúcká et al., 2004).
Cyclization-Activated Prodrugs
Saari et al. (1990) investigated basic carbamates of 4-hydroxyanisole as progenitors of melanocytotoxic phenol. They found that these carbamates released 4-hydroxyanisole at a predictable rate in a pH-dependent manner, showcasing a potential application in cyclization-activated prodrugs (Saari et al., 1990).
Synthesis Methods
Dashkin et al. (2019) conducted a study to develop a scalable and industrially feasible method of synthesizing O-methyl-N-alkylcarbamate, highlighting the practical applications and challenges in the synthesis of carbamate compounds (Dashkin et al., 2019).
Biodegradation by Soil Bacteria
Novák et al. (2008) isolated two bacteria strains, Bacillus simplex and Bacillus sp., which demonstrated the potential for hydrolytic biodegradation of certain carbamate isomers. This study contributes to the understanding of biodegradation pathways for carbamates in environmental contexts (Novák et al., 2008).
Antitumor Activity of Carbamate Derivatives
Anderson et al. (1988) synthesized a series of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, demonstrating their activity against P388 lymphocytic leukemia. This suggests the potential of carbamate derivatives in antitumor applications (Anderson et al., 1988).
Juvenogens for Insect Pest Management
Wimmer et al. (2006) tested juvenogens, a type of hormonogen compounds, for their efficacy in insect pest management. They found that certain carbamate derivatives had high biological activity and selectivity for target insect species, indicating potential use in environmentally safe insect pest management (Wimmer et al., 2006).
安全和危害
Methyl N-(4-hydroxycyclohexyl)carbamate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
methyl N-(4-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-12-8(11)9-6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFLEPPWSZXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(4-hydroxycyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



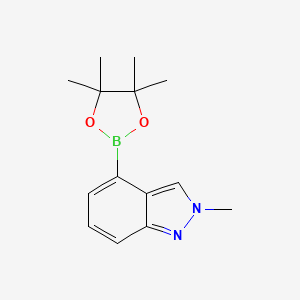
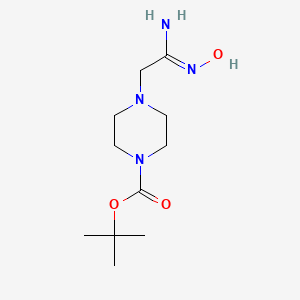
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
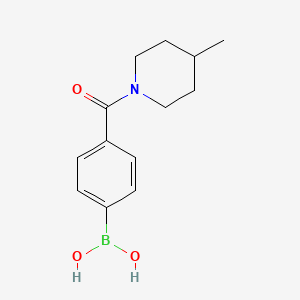
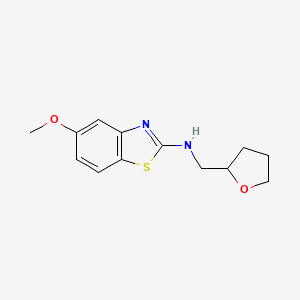
![ethyl 2-amino-3-(1,3-benzothiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1417791.png)
![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
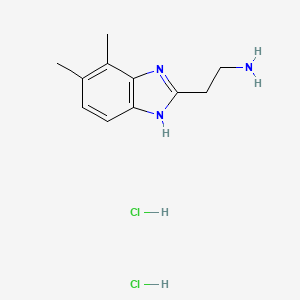
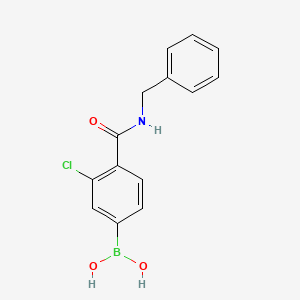
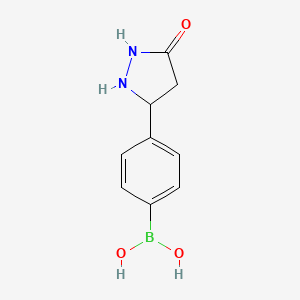
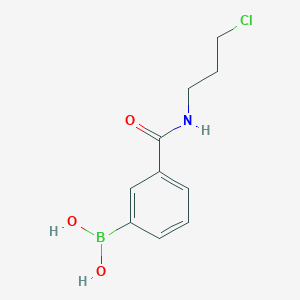
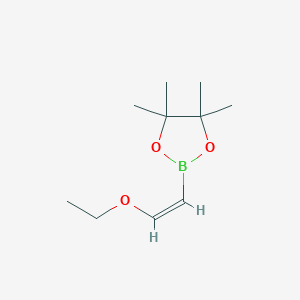
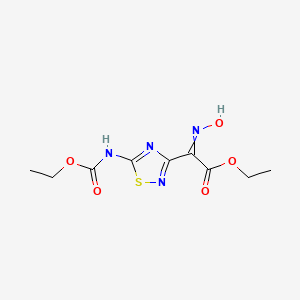
![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)